

Spectroscopic Analysis of 2,4-Di-tert-pentylphenol: A Technical Guide

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Compound of Interest

Compound Name: **2,4-Di-tert-pentylphenol**

Cat. No.: **B085779**

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This technical guide provides an in-depth analysis of the mass spectrometry and infrared (IR) spectroscopy of **2,4-Di-tert-pentylphenol**. It includes key spectral data, detailed experimental protocols, and visual workflows to facilitate understanding and replication of these analytical techniques.

Introduction

2,4-Di-tert-pentylphenol, also known as 2,4-di-tert-amylphenol, is a chemical compound with the molecular formula $C_{16}H_{26}O$.^[1] It belongs to the class of alkylphenols and is of interest in various industrial and research applications. Accurate identification and characterization of this compound are crucial for quality control, safety assessment, and research and development purposes. This guide focuses on two primary analytical techniques for its characterization: mass spectrometry (MS) and infrared (IR) spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the mass spectrum and expected from the infrared spectrum of **2,4-Di-tert-pentylphenol**.

Mass Spectrometry Data

The mass spectrum of **2,4-Di-tert-pentylphenol** provides information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The data presented below

is based on Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS/MS) analyses.[\[1\]](#)

Parameter	Value	Source
Molecular Formula	$C_{16}H_{26}O$	PubChem [1]
Molecular Weight	234.38 g/mol	PubChem [1]
GC-MS Data		
Major Peak (m/z)	205	NIST Mass Spectrometry Data Center [1]
Second Highest Peak (m/z)	206	NIST Mass Spectrometry Data Center [1]
MS/MS Data (ESI-QTOF)		
Precursor Ion (m/z)	233.191089 ($[M-H]^-$)	MassBank Europe [1]
Top 5 Fragment Peaks (m/z)	203.144139, 217.159789, 173.097189, 233.191089, 133.065888	MassBank Europe [1]

Infrared (IR) Spectrum Data

The IR spectrum reveals the functional groups present in a molecule. For **2,4-Di-tert-pentylphenol**, the spectrum is characterized by absorptions corresponding to the hydroxyl (-OH) group, aromatic ring, and alkyl C-H bonds. While a detailed peak list with intensities is not publicly available, the characteristic absorption regions for the functional groups in this molecule are well-established. An ATR-IR spectrum of **2,4-Di-tert-pentylphenol** is available from Bio-Rad Laboratories.[\[1\]](#)

Wavenumber Range (cm ⁻¹)	Functional Group	Type of Vibration
3600-3200	O-H (Phenolic)	Stretching
3100-3000	C-H (Aromatic)	Stretching
3000-2850	C-H (Alkyl)	Stretching
1600-1585 & 1500-1400	C=C (Aromatic)	Ring Stretching
1470-1450	C-H (Alkyl)	Bending
1390-1365	C-H (tert-butyl)	Bending
1260-1180	C-O (Phenolic)	Stretching
900-675	C-H (Aromatic)	Out-of-plane Bending

Experimental Protocols

The following are detailed methodologies for obtaining the mass spectrum and IR spectrum of **2,4-Di-tert-pentylphenol**.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Objective: To separate **2,4-Di-tert-pentylphenol** from a sample matrix and obtain its mass spectrum.

Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Helium (carrier gas)
- Sample of **2,4-Di-tert-pentylphenol**
- Appropriate solvent (e.g., hexane or dichloromethane)
- Syringe for sample injection

Procedure:

- Sample Preparation: Dissolve a small amount of **2,4-Di-tert-pentylphenol** in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
- GC-MS Instrument Setup:
 - Injector: Set the injector temperature to 250 °C.
 - Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Temperature Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Injection: Inject 1 μL of the prepared sample into the GC-MS.
- Data Acquisition and Analysis: Acquire the data and process the resulting chromatogram and mass spectrum using the instrument's software. Identify the peak corresponding to **2,4-Di-tert-pentylphenol** and analyze its mass spectrum, noting the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)

Objective: To obtain the infrared spectrum of **2,4-Di-tert-pentylphenol** to identify its functional groups.

Materials:

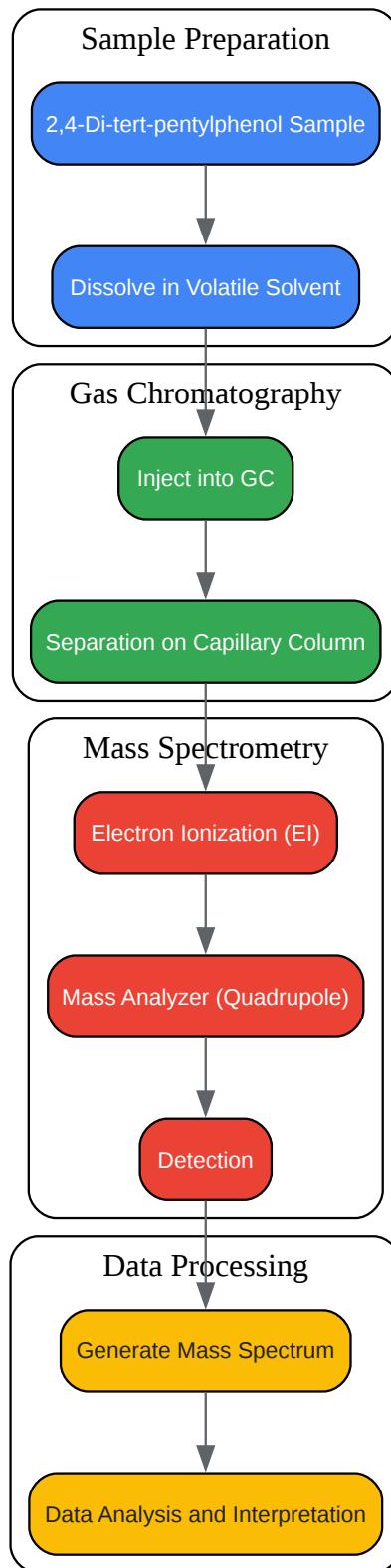
- Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II diamond ATR).[\[1\]](#)
- Solid sample of **2,4-Di-tert-pentylphenol**.
- Spatula.
- Solvent for cleaning the ATR crystal (e.g., isopropanol).

Procedure:

- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **2,4-Di-tert-pentylphenol** sample directly onto the ATR crystal.
- Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
 - Spectral Range: 4000 cm^{-1} to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Analysis: Process the resulting spectrum using the FTIR software. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

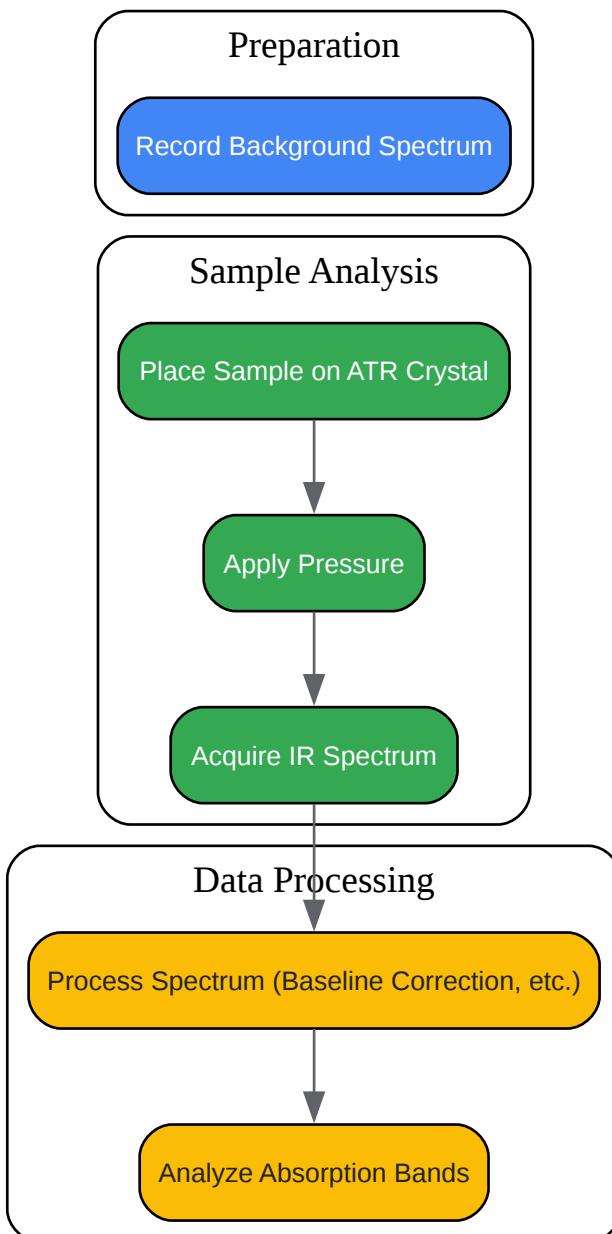
Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.



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Caption: Workflow for GC-MS Analysis of **2,4-Di-tert-pentylphenol**.

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Caption: Workflow for ATR-FTIR Spectroscopy of **2,4-Di-tert-pentylphenol**.

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References

- 1. 2,4-Di-tert-pentylphenol | C16H26O | CID 8455 - PubChem [pubchem.ncbi.nlm.nih.gov]
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